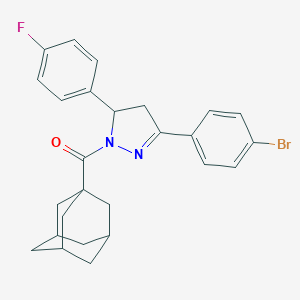
1-(ADAMANTANE-1-CARBONYL)-3-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(ADAMANTANE-1-CARBONYL)-3-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound that features a unique structure combining adamantyl, bromophenyl, and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTANE-1-CARBONYL)-3-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the adamantylcarbonyl group: This step involves the acylation of the pyrazole ring using adamantylcarbonyl chloride.
Bromination and fluorination: The final steps involve the selective bromination and fluorination of the phenyl rings using appropriate reagents such as bromine and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(ADAMANTANE-1-CARBONYL)-3-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and fluorine atoms on the phenyl rings can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(ADAMANTANE-1-CARBONYL)-3-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 1-(ADAMANTANE-1-CARBONYL)-3-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The bromophenyl and fluorophenyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-adamantylcarbonyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
- 1-(1-adamantylcarbonyl)-3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
1-(ADAMANTANE-1-CARBONYL)-3-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE is unique due to the combination of the adamantyl, bromophenyl, and fluorophenyl groups. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C26H26BrFN2O |
|---|---|
Molekulargewicht |
481.4g/mol |
IUPAC-Name |
1-adamantyl-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone |
InChI |
InChI=1S/C26H26BrFN2O/c27-21-5-1-19(2-6-21)23-12-24(20-3-7-22(28)8-4-20)30(29-23)25(31)26-13-16-9-17(14-26)11-18(10-16)15-26/h1-8,16-18,24H,9-15H2 |
InChI-Schlüssel |
LZLUWJVPZAMWMC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)F |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















